1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C28H30ClN5 and its molecular weight is 472.03. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a piperazine ring have been found to interact with various receptors such as the5-hydroxytryptamine receptor 1A . This receptor plays a crucial role in neurotransmission and is involved in various physiological processes.
Mode of Action
Compounds with a piperazine ring are known to modulate the pharmacokinetic properties of a drug substance . They can interact with various receptors and influence their activity, leading to changes in cellular processes.
Biochemical Pathways
It’s known that compounds with a piperazine ring can influence a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have good bioavailability and can be distributed effectively in the body.
Result of Action
Compounds with a piperazine ring have been found to exhibit various biological activities, including antitumor, antifungal, antidepressant, and antiviral effects . This suggests that the compound may have a broad range of effects at the molecular and cellular level.
Action Environment
It’s known that the physicochemical properties of compounds with a piperazine ring can be adjusted, which is considered an important synthetic strategy in the field of drug discovery . This suggests that the compound may be designed to be stable and effective in various environments.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN5/c1-19(2)8-13-23-20(3)24(18-30)27-31-25-6-4-5-7-26(25)34(27)28(23)33-16-14-32(15-17-33)22-11-9-21(29)10-12-22/h4-7,9-12,19H,8,13-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGGAGYQCASXLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)N4CCN(CC4)C5=CC=C(C=C5)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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